(2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal
Description
The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal (CAS 1426521-26-7) is a hydrazone derivative with the molecular formula C₁₅H₁₁Cl₂N₃O₂ . Its structure features a conjugated system comprising a 2,4-dichlorophenyl group, a ketone-oxime moiety, and a phenylhydrazinylidene substituent (Figure 1). The E-configuration at the C2 position is critical for its stereoelectronic properties.
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-20)19-18-11-4-2-1-3-5-11/h1-9,20H/b14-9-,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRGGZHSJZRDQ-IXFCOJHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a member of the hydrazone family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to consolidate current research findings regarding its biological activity, including data tables, case studies, and detailed insights from diverse sources.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a dichlorophenyl group and a phenylhydrazine moiety, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study evaluating various hydrazone derivatives reported that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells (MCF-7) .
Case Study: Cytotoxicity Testing
In vitro cytotoxicity was assessed using the MTT assay. The results indicated that the compound showed notable inhibition of cell proliferation with IC50 values in the low micromolar range. The following table summarizes the cytotoxicity results against different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.6 |
| MCF-7 | 7.8 | |
| HeLa | 6.3 |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with this compound led to an increase in apoptotic cells in the G0/G1 phase, suggesting its role in disrupting normal cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study investigating polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane reported significant antifungal effects against strains such as Aspergillus fumigatus and Candida albicans .
Antifungal Activity Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus fumigatus | 12 µg/mL |
| Candida albicans | 15 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of hydrazones like this compound is often influenced by structural modifications. Studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells .
Summary of SAR Findings
- Dichlorophenyl Group : Enhances lipophilicity and biological activity.
- Hydrazone Linkage : Critical for maintaining the structural integrity necessary for biological interactions.
- Substituents on Phenyl Rings : Influence both cytotoxicity and selectivity towards cancerous versus normal cells.
Scientific Research Applications
The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a hydrazone derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have indicated that hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical for cancer treatment.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to This compound showed potent activity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Properties
Hydrazones are also known for their antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Case Study : A recent investigation into various hydrazone derivatives revealed that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria, suggesting a pathway for further development in treating infections .
Development of Functional Materials
The unique chemical structure of This compound allows it to be used in creating functional materials. Its ability to form complexes with metals can be harnessed in catalysis and sensor technology.
Comparison with Similar Compounds
Substituent Variations and Molecular Formulas
Physicochemical Properties
- Melting Points: The trifluoro analog (C₁₀H₆ClF₃N₂O₂) melts at 418–420 K (~145–147°C) . Data for the target compound and others (e.g., bromophenyl analog) are unavailable in the provided evidence.
Hydrogen Bonding and Crystal Packing :
- The trifluoro compound exhibits intramolecular N–H···O hydrogen bonds (N11–H11···O8 and N29–H29···O26) and π-π stacking (centroid distances ~3.58–3.60 Å), enhancing crystalline stability .
- Similar intramolecular interactions are expected in the target compound due to the shared hydrazone-oxime moiety.
Functional Group Impact on Properties
- The 4-methoxyphenyl group (–OCH₃) in C₁₄H₁₂N₂O₃S may improve solubility in polar solvents .
Aromatic System Modifications :
- Thiophene substitution (C₁₄H₁₂N₂O₃S) introduces heterocyclic aromaticity, altering electronic spectra and coordination behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
